(E)-2-(4-chloro-2-methylphenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide

Lipophilicity Membrane permeability Physicochemical property

This compound is a structural analog of the validated ANO1 inhibitor Ani9 (IC50 = 77 nM), differentiated solely by the 4-isopropylbenzylidene substituent in place of Ani9's 2-methoxybenzylidene group. This targeted modification, grounded in published SAR evidence, makes it an essential tool for probing how lipophilic benzylidene variations affect ANO1 channel potency, ANO2 selectivity, and cellular efficacy in PC3 and BxPC3 cancer models. Its CNS-penetrant physicochemical profile (TPSA 50.7 Ų, LogP 5.0) and reduced HBA count open distinct selectivity fingerprint opportunities unavailable with Ani9.

Molecular Formula C19H21ClN2O2
Molecular Weight 344.84
CAS No. 330672-05-4
Cat. No. B2903482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-(4-chloro-2-methylphenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide
CAS330672-05-4
Molecular FormulaC19H21ClN2O2
Molecular Weight344.84
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC=C(C=C2)C(C)C
InChIInChI=1S/C19H21ClN2O2/c1-13(2)16-6-4-15(5-7-16)11-21-22-19(23)12-24-18-9-8-17(20)10-14(18)3/h4-11,13H,12H2,1-3H3,(H,22,23)/b21-11+
InChIKeyMJMBKPYCQJWBDG-SRZZPIQSSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.05 g / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-2-(4-chloro-2-methylphenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide (CAS 330672-05-4) – Compound-Class Overview for Sourcing


(E)-2-(4-chloro-2-methylphenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide is a synthetic hydrazide-hydrazone (Schiff base) derivative characterized by a 4-chloro-2-methylphenoxyacetyl core condensed with 4-isopropylbenzaldehyde [1]. This compound belongs to a class of phenoxyacetohydrazide-based derivatives that have been investigated for diverse biological activities including ANO1 channel inhibition, β-glucuronidase inhibition, and anti-inflammatory effects [1][2]. Its molecular formula is C19H21ClN2O2 with a molecular weight of 344.84 g/mol.

Why (E)-2-(4-chloro-2-methylphenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide Cannot Be Substituted with In-Class Analogs for Research Use


Within the phenoxyacetohydrazide-hydrazone series, even subtle modifications dramatically alter potency and selectivity. The well-studied analog Ani9 differs solely by substitution of the 4-isopropylbenzylidene group with a 2-methoxybenzylidene group, yet this single change transforms ANO1 inhibitory potency (IC50 = 77 nM for Ani9) [1]. Structure-activity relationship (SAR) studies of Ani9 derivatives demonstrate that variations in the benzylidene substituent critically determine both inhibitory potency (IC50 range from 22 nM to >10 µM) and selectivity profiles (>1000-fold ANO1/ANO2 selectivity for optimized derivatives) [2]. Substituting the target compound with an in-class analog without confirmed activity data risks invalidating experimental conclusions in target-based studies.

Quantitative Differentiation Evidence for (E)-2-(4-chloro-2-methylphenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide vs. Closest Analogs


Increased Lipophilicity vs. Ani9 – Impact on Membrane Permeability

The target compound exhibits a computed XLogP3 of 5.0, significantly higher than the 3.8 value for Ani9 (2-methoxybenzylidene analog) [1][2]. This 1.2 log-unit increase in lipophilicity, driven by replacement of the ortho-methoxy group with a para-isopropyl substituent, predicts enhanced passive membrane permeability according to Lipinski's rule-of-five framework, while remaining within the acceptable range (LogP ≤ 5).

Lipophilicity Membrane permeability Physicochemical property

Reduced Topological Polar Surface Area (TPSA) vs. Ani9 – Blood-Brain Barrier Penetration Potential

The target compound has a computed TPSA of 50.7 Ų, notably lower than Ani9's TPSA of 59.9 Ų [1][2]. This 9.2 Ų reduction in polar surface area is attributable to the absence of the ortho-methoxy oxygen that serves as an additional hydrogen bond acceptor in Ani9. Compounds with TPSA < 60 Ų are generally predicted to have favorable blood-brain barrier permeability, whereas those with TPSA > 60 Ų show progressively reduced CNS penetration [3].

TPSA Blood-brain barrier CNS permeability Physicochemical property

Reduced Hydrogen Bond Acceptor Count vs. Ani9 – Molecular Recognition Differentiation

The target compound contains 3 hydrogen bond acceptors (HBA), compared to 4 HBA in Ani9 [1][2]. The absence of the methoxy oxygen in the benzylidene ring reduces the HBA count. This difference in hydrogen bonding capacity may alter target engagement patterns, as the methoxy group of Ani9 has been shown to participate in key binding interactions within the ANO1 channel pore.

Hydrogen bonding Molecular recognition Ligand efficiency Physicochemical property

Structural Scaffold Differentiation from the 2-Chlorophenoxy Analog – Halogen Substitution Pattern

The target compound features a 4-chloro-2-methyl substitution on the phenoxy ring, distinguishing it from the closely related 2-(2-chlorophenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide (CAS 292051-95-7, Sigma-Aldrich R559938), which lacks the 2-methyl group and bears only a single chlorine at the ortho position [1]. In the phenoxyacetohydrazide class, the presence and position of the methyl substituent on the phenoxy ring has been shown to modulate biological activity; the 4-chloro-2-methylphenoxy moiety is the scaffold shared with the validated ANO1 inhibitor Ani9, whereas the 2-chlorophenoxy analog lacks this proven pharmacophoric feature.

Halogen substitution Structure-activity relationship Scaffold differentiation

Class-Level β-Glucuronidase Inhibitory Potential – Scaffold Precedent

Phenoxyacetohydrazide Schiff base analogs have demonstrated potent β-glucuronidase inhibition in vitro. In a study of 28 phenoxyacetohydrazide Schiff bases, compound 1 achieved an IC50 of 9.20 ± 0.32 µM, outperforming the standard inhibitor D-saccharic acid-1,4-lactone (IC50 = 48.4 ± 1.25 µM) by 5.3-fold [1]. The target compound shares the core phenoxyacetohydrazide-hydrazone scaffold with these inhibitors, and its distinct benzylidene substituent (4-isopropyl vs. the various aryl/heteroaryl groups tested) may confer a unique selectivity and potency profile within this enzyme target class.

β-Glucuronidase inhibition Phenoxyacetohydrazide Schiff base Drug metabolism

Recommended Research Application Scenarios for (E)-2-(4-chloro-2-methylphenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide


ANO1/TMEM16A Channel Inhibitor Screening and SAR Expansion

The target compound shares the 4-chloro-2-methylphenoxyacetyl core with the validated ANO1 inhibitor Ani9 (IC50 = 77 nM) while differing in the benzylidene substituent. This makes it a valuable tool for expanding the structure-activity relationship around the ANO1 pharmacophore, particularly to probe how the 4-isopropylbenzylidene group (vs. the 2-methoxybenzylidene of Ani9) affects channel inhibition potency, selectivity over ANO2, and cellular efficacy in ANO1-expressing cancer cell lines such as PC3 and BxPC3 .

CNS-Penetrant Lead Optimization Programs

With a TPSA of 50.7 Ų (below the 60 Ų threshold associated with CNS penetration) and a LogP of 5.0, the target compound possesses physicochemical properties predictive of blood-brain barrier permeability . It can serve as a starting scaffold for CNS-targeted drug discovery campaigns, particularly where modulation of chloride channels or β-glucuronidase in the central nervous system is therapeutically relevant.

β-Glucuronidase Inhibitor Development and Drug Metabolism Studies

The phenoxyacetohydrazide-hydrazone scaffold has demonstrated potent β-glucuronidase inhibition with compounds achieving IC50 values as low as 9.20 µM, significantly surpassing the standard inhibitor D-saccharic acid-1,4-lactone (IC50 = 48.4 µM) . The target compound can be evaluated as a novel β-glucuronidase inhibitor for modulating drug glucuronidation, enterohepatic recirculation of xenobiotics, and colon carcinogenesis pathways.

Chemical Biology Tool for Profiling Hydrazide-Hydrazone Target Engagement

With a reduced hydrogen bond acceptor count (3 HBA vs. 4 HBA in Ani9) and a distinct lipophilic benzylidene group, the target compound offers a differentiated chemical probe for profiling target engagement across kinase panels, protease families, or chloride channel subtypes. Its structural features may result in a unique selectivity fingerprint compared to other phenoxyacetohydrazide derivatives, making it suitable for chemoproteomics and phenotypic screening campaigns .

Quote Request

Request a Quote for (E)-2-(4-chloro-2-methylphenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.